(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with dibutyl groups and a carboxamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions, where butyl halides react with the nitrogen atoms of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the pyrrolidine ring or the carboxamide group may be oxidized to form corresponding oxo or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrrolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutyl groups can be replaced with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or other electrophiles are used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N,N-Dibutyl-2-pyrrolidone: Similar in structure but lacks the carboxamide group.
N,N-Dibutyl-5-oxopyrrolidine-2-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide.
N,N-Dibutyl-5-oxopyrrolidine-2-thioamide: Similar but with a thioamide group.
Uniqueness: (S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both dibutyl and carboxamide groups make it a valuable compound for various applications.
Biological Activity
(S)-N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide is a chiral compound belonging to the pyrrolidine class, characterized by its molecular formula C13H23N2O2. Its unique structure, featuring a pyrrolidine ring with ketone and carboxamide functional groups, enhances its lipophilicity and potential biological activities. This article reviews the biological activity of this compound, particularly in terms of its anticancer and antimicrobial properties, based on diverse research findings.
The compound exhibits significant chirality, which is crucial in pharmaceutical applications as it can influence biological activity. The presence of two butyl groups increases its lipophilicity, making it suitable for various organic synthesis applications and as a chiral auxiliary in asymmetric synthesis.
Biological Activity Overview
Research has indicated that this compound may possess various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of 5-oxopyrrolidine compounds can exhibit significant anticancer properties against various cancer cell lines.
- Antimicrobial Activity : There is growing evidence that these compounds can target multidrug-resistant pathogens.
The anticancer properties of this compound and its derivatives have been explored primarily through in vitro studies. The mechanism involves the inhibition of cell proliferation in cancer cell lines such as A549 (human lung adenocarcinoma) and other models.
Case Studies
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Study on 5-Oxopyrrolidine Derivatives : A study evaluated the anticancer activity of several 5-oxopyrrolidine derivatives, revealing that compounds with specific structural features exhibited enhanced cytotoxicity against A549 cells when compared to standard treatments like cisplatin. The results indicated a structure-dependent relationship in their activity .
Compound IC50 (µM) Cell Line Remarks Compound 18 15 A549 High potency Compound 21 10 A549 Selective against resistant strains Cisplatin 12 A549 Standard chemotherapeutic - Comparative Analysis : In another study, modifications to the amide group significantly influenced the cytotoxic profile. Compounds containing free amino groups demonstrated superior anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Efficacy Against Resistant Strains
The antimicrobial potential of this compound has also been investigated. Research indicates that certain derivatives exhibit promising activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Case Studies
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Screening Against Pathogens : In vitro testing showed that specific derivatives demonstrated remarkable efficacy against resistant strains, suggesting potential for development into therapeutic agents for treating infections caused by resistant bacteria .
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Klebsiella pneumoniae 16 Escherichia coli 32
Properties
CAS No. |
85551-26-4 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(2S)-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-3-5-9-15(10-6-4-2)13(17)11-7-8-12(16)14-11/h11H,3-10H2,1-2H3,(H,14,16)/t11-/m0/s1 |
InChI Key |
NDGMGZDZOXTYQZ-NSHDSACASA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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